S-Tert-Butyl Phenylmethanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Tert-Butyl Phenylmethanesulfinothioate: is an organic compound with the molecular formula C11H16OS2 It contains a tert-butyl group attached to a phenylmethanesulfinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Tert-Butyl Phenylmethanesulfinothioate typically involves the reaction of tert-butyl phenylmethanesulfinothioate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and phenylmethanesulfinothioate in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: S-Tert-Butyl Phenylmethanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and phenylmethanesulfinothioate groups, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates, resulting in the formation of various substituted derivatives
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: S-Tert-Butyl Phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure allows for selective transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, although further research is needed to fully understand its biological activity and therapeutic potential.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of S-Tert-Butyl Phenylmethanesulfinothioate involves its interaction with molecular targets through nucleophilic or electrophilic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanesulfinothioate moiety can participate in redox reactions, contributing to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Tert-Butyl Phenylmethanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinothioate group.
Tert-Butyl Phenylmethanesulfinate: Contains a sulfinate group, differing in oxidation state from the sulfinothioate group.
Tert-Butyl Phenylmethanesulfide: Lacks the oxygen atom present in the sulfinothioate group, resulting in different reactivity and properties .
Uniqueness: S-Tert-Butyl Phenylmethanesulfinothioate is unique due to the presence of both the tert-butyl and phenylmethanesulfinothioate groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective transformations makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89523-60-4 |
---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
tert-butylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C11H16OS2/c1-11(2,3)13-14(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
YSMFDQIECFTBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.